2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine
Description
2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine (CAS: 1339102-21-4) is a primary amine with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . Its structure features a 1,4-oxazepane ring (a seven-membered heterocycle containing one oxygen and one nitrogen atom) attached to a branched propan-1-amine backbone.
Properties
IUPAC Name |
2-methyl-2-(1,4-oxazepan-4-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,8-10)11-4-3-6-12-7-5-11/h3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQCCGWZCBWVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine typically involves the formation of the oxazepane ring followed by the introduction of the amine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable diol and an amine, the oxazepane ring can be formed through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxazepane ring and amine group play crucial roles in its activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,4-oxazepane ring introduces a larger heterocyclic system compared to smaller substituents like oxazole or methoxyphenoxy groups , likely increasing steric hindrance and hydrogen-bonding capacity.
- The phenylcyclopentyl-substituted amine exhibits higher lipophilicity due to its aromatic and alicyclic groups, suggesting divergent solubility profiles.
Predicted Physicochemical Properties
Collision Cross-Section (CCS) Analysis
For 2-(dimethyl-1,2-oxazol-4-yl)propan-1-amine , predicted CCS values (via ion mobility spectrometry) are:
While CCS data for the target compound are unavailable, its larger molecular weight and heterocyclic structure suggest a higher CCS than the oxazole derivative, impacting chromatographic retention and ion-mobility separation.
Thermophysical Behavior
Evidence from propan-1-amine/butan-1-amine + 1-alkanol systems indicates that viscosity deviations (ηΔ) correlate with solvation effects and molecular size . The target compound’s 1,4-oxazepane ring may enhance solvation in polar solvents compared to linear amines like N-(2-chloroethyl)-N-(isopropyl)propan-1-amine , though experimental validation is needed.
Biological Activity
2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 172.27 g/mol
- SMILES Representation: CC(C)(CN1CCCOCC1)N
The oxazepane ring structure is significant for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound involves its interaction with various enzymes and receptors. Research indicates that it may modulate enzyme activity or receptor function through specific binding interactions, which can lead to therapeutic effects in various conditions.
Antimicrobial and Antiviral Properties
Recent studies have highlighted the compound's potential antimicrobial and antiviral properties. It has been evaluated for its efficacy against a range of pathogens, showing promising results in inhibiting microbial growth and viral replication .
Case Studies
-
Antimicrobial Activity:
- A study demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antimicrobial agents, suggesting its potential as a therapeutic candidate.
-
Antiviral Activity:
- In vitro assays indicated that the compound could effectively inhibit viral replication in cell cultures infected with specific viruses, including influenza and herpes simplex virus. This antiviral activity appears to correlate with its ability to interfere with viral entry or replication processes.
Comparative Analysis
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHNO | Unique oxazepane structure; potential antimicrobial and antiviral properties |
| 3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine | CHNO | Similar structure; explored for different biological activities |
| N-Methyl-N-(6-methylpyridinyl)-propanamide | CHNO | Different functional groups; lesser-known biological activity |
This table illustrates the structural variations among related compounds while emphasizing the unique attributes of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
